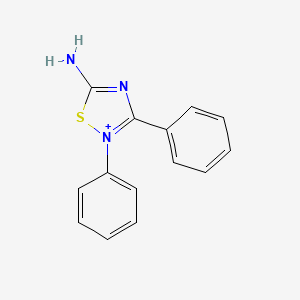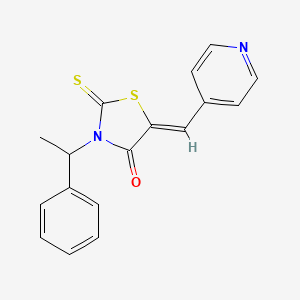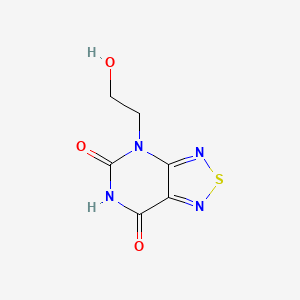
(1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiadiazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
(1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- is investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties, including stability and reactivity, make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.
Pyrimidine derivatives: Compounds with pyrimidine rings and various functional groups.
Sulfur-containing heterocycles: Other heterocyclic compounds containing sulfur atoms.
Uniqueness
(1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- is unique due to its specific combination of sulfur, nitrogen, and oxygen atoms within its structure. This unique arrangement allows for distinct reactivity and interactions with biological targets, setting it apart from other similar compounds.
Propiedades
Número CAS |
62700-62-3 |
|---|---|
Fórmula molecular |
C6H6N4O3S |
Peso molecular |
214.20 g/mol |
Nombre IUPAC |
4-(2-hydroxyethyl)-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H6N4O3S/c11-2-1-10-4-3(8-14-9-4)5(12)7-6(10)13/h11H,1-2H2,(H,7,12,13) |
Clave InChI |
XSCVJZLVVCVQDH-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N1C2=NSN=C2C(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


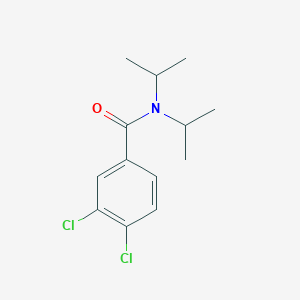
![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)
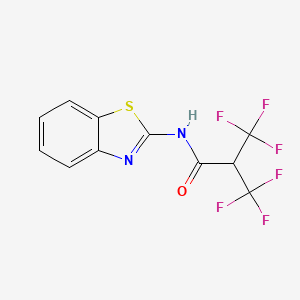
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)

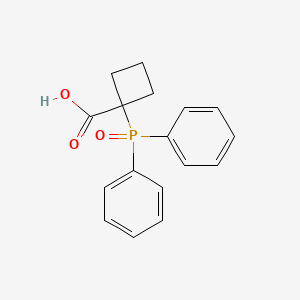
![6-{(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168205.png)
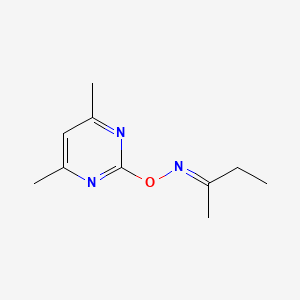
![2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B14168213.png)
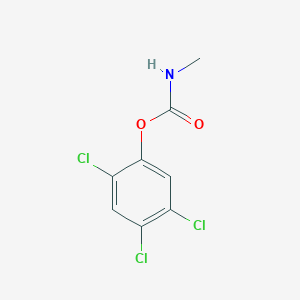
![7-Aminobenzo[D]thiazole-2-thiol](/img/structure/B14168217.png)
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B14168225.png)
